Irinotecan Labeled d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Irinotecan-d10 is a deuterated form of irinotecan, a topoisomerase I inhibitor used primarily in chemotherapy for treating various cancers, including metastatic carcinoma of the colon or rectum and pancreatic adenocarcinoma . The deuterium atoms in irinotecan-d10 replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of irinotecan-d10 involves the incorporation of deuterium atoms into the irinotecan molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The process typically involves multiple steps, including the protection and deprotection of functional groups, and the use of catalysts to facilitate the incorporation of deuterium.
Industrial Production Methods: Industrial production of irinotecan-d10 may involve the use of continuous supercritical fluid approaches, such as the Expansion Supercritical Fluid into an aqueous solution method. This method optimizes the preparation and manufacturing processes, improving repeatability, encapsulation effectiveness, and homogeneity . Additionally, liposomal formulations can be used to enhance the delivery and stability of irinotecan-d10 .
Analyse Chemischer Reaktionen
Types of Reactions: Irinotecan-d10 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of irinotecan-d10 by carboxylesterases produces its active metabolite, SN-38 . Oxidation and reduction reactions can further modify the compound, affecting its pharmacokinetics and pharmacodynamics.
Common Reagents and Conditions:
Hydrolysis: Carboxylesterases in the presence of water.
Oxidation: Cytochrome P450 enzymes, such as CYP3A4 and CYP3A5.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed: The primary product formed from the hydrolysis of irinotecan-d10 is SN-38, a potent inhibitor of DNA topoisomerase I . Other metabolites may include oxidized and reduced forms of the compound, which can influence its therapeutic efficacy and toxicity.
Wissenschaftliche Forschungsanwendungen
Irinotecan-d10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of irinotecan.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of drug resistance and the effects of topoisomerase I inhibition.
Wirkmechanismus
Irinotecan-d10 exerts its effects by inhibiting DNA topoisomerase I, an enzyme that relieves torsional strain in the DNA double helix during replication and transcription . The active metabolite, SN-38, forms a complex with topoisomerase I, preventing the re-ligation of single-strand breaks in DNA. This interference with DNA synthesis leads to cell cycle arrest in the S-G2 phase and ultimately results in cancer cell death .
Vergleich Mit ähnlichen Verbindungen
Irinotecan-d10 is unique due to its deuterated structure, which can enhance its metabolic stability and reduce its toxicity compared to non-deuterated irinotecan. Similar compounds include:
Irinotecan: The non-deuterated form, widely used in chemotherapy.
Oxaliplatin: Another topoisomerase inhibitor used in the treatment of metastatic colorectal cancer.
Topotecan: A topoisomerase I inhibitor used for treating ovarian and small cell lung cancer.
Compared to these compounds, irinotecan-d10 offers potential advantages in terms of improved pharmacokinetics and reduced side effects, making it a valuable addition to the arsenal of anticancer agents.
Eigenschaften
Molekularformel |
C33H38N4O6 |
---|---|
Molekulargewicht |
596.7 g/mol |
IUPAC-Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1/i5D2,6D2,7D2,12D2,13D2 |
InChI-Schlüssel |
UWKQSNNFCGGAFS-YTLGVAQSSA-N |
Isomerische SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCN(CC2)C(=O)OC3=CC4=C(C=C3)N=C5C(=C4CC)CN6C5=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.